4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid (FMB) is a small organic molecule that has been studied for its potential applications in a variety of scientific fields. FMB is a versatile compound that can be used for a variety of purposes, including synthesis, scientific research, and laboratory experiments.
Scientific Research Applications
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific fields. For example, it has been used as a fluorescent probe for the detection of reactive oxygen species, as a molecular imaging agent for the detection of cancer cells, and as an inhibitor of the enzyme tyrosinase. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% is still not fully understood. However, it is believed that 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% may act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% appears to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to synthesize. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% is a small molecule, which makes it easier to handle and manipulate. Finally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% is a versatile compound that can be used for a variety of purposes.
However, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% also has some limitations. For example, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% is a relatively unstable compound, which can make it difficult to store and transport.
Future Directions
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% has a variety of potential future applications. For example, it could be used as an imaging agent for the detection of cancer cells or as a therapeutic agent for the treatment of various diseases. Additionally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% could be used as a fluorescent probe for the detection of reactive oxygen species and as a tool for studying the mechanism of action of other compounds. Finally, 4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% could be used in combination with other compounds to develop new treatments for various diseases.
Synthesis Methods
4-(2-Fluoro-5-methoxyphenyl)-3-methoxybenzoic acid, 95% can be synthesized in a variety of ways. The most common method is the reaction of 4-hydroxybenzoic acid with 2-fluoro-5-methoxyphenylmagnesium bromide. This reaction proceeds in the presence of a Lewis acid, such as boron trifluoride, and yields the desired product in high yield. Another method involves the reaction of 4-hydroxybenzoic acid with 2-fluoro-5-methoxyphenylmagnesium chloride, which also yields the desired product in high yield.
properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-13(16)12(8-10)11-5-3-9(15(17)18)7-14(11)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSZKKIMOUZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690136 |
Source
|
Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-15-2 |
Source
|
Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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